molecular formula C16H25N5O B4484109 1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE

1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE

Cat. No.: B4484109
M. Wt: 303.40 g/mol
InChI Key: WRBQAIWNHVMRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound featuring a piperidine and piperazine ring system attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include mCPBA for oxidation, NaBH4 for reduction, and various halogenated compounds for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like ethanol or DMF.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine or piperidine derivatives .

Scientific Research Applications

1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonds, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of piperidine, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-13-17-15(20-6-4-3-5-7-20)12-16(18-13)21-10-8-19(9-11-21)14(2)22/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBQAIWNHVMRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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